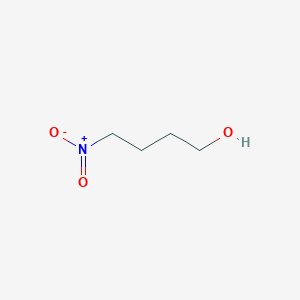

4-Nitrobutan-1-ol

説明

Contextual Significance of Nitroalcohols in Synthetic Chemistry

Nitroalcohols, characterized by the presence of both a nitro (-NO₂) and a hydroxyl (-OH) group, are highly valuable intermediates in organic synthesis. Their importance stems from the synthetic versatility of these two functional groups. The nitro group, being a strong electron-withdrawing group, can be readily transformed into a variety of other functionalities such as amines, carbonyls (through the Nef reaction), and nitriles. The hydroxyl group, on the other hand, can undergo typical alcohol reactions like oxidation, esterification, and etherification, or it can be eliminated to form an alkene.

A cornerstone of nitroalcohol synthesis is the Henry reaction, also known as the nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to yield β-nitroalcohols. vulcanchem.comgoogle.com The development of asymmetric Henry reactions has further expanded the utility of nitroalcohols, allowing for the stereocontrolled synthesis of chiral molecules, which is of paramount importance in medicinal chemistry and the synthesis of natural products. chemicalbook.commdpi.com The resulting β-nitroalcohols are key precursors to β-aminoalcohols, a structural motif present in numerous pharmaceuticals. chemicalbook.comrsc.org

The strategic placement of the nitro and hydroxyl groups allows for their participation in a wide array of subsequent reactions. For instance, dehydration of β-nitroalcohols yields nitroalkenes, which are potent Michael acceptors and versatile dienophiles in cycloaddition reactions. rsc.org Furthermore, oxidation of the hydroxyl group furnishes α-nitro ketones, another class of valuable synthetic intermediates. chemicalbook.com This wide-ranging reactivity underscores the central role of nitroalcohols as flexible and powerful building blocks in the synthetic chemist's toolkit.

Overview of Research Trajectories for 4-Nitrobutan-1-ol

Research involving this compound has primarily focused on its utility as a synthetic precursor to other valuable chemical entities. The dual functionality of the molecule allows for a range of transformations, making it an attractive starting material for the synthesis of more complex structures.

A significant research trajectory for this compound is its role as a precursor to 4-amino-1-butanol. wikipedia.org The reduction of the nitro group in this compound provides a direct route to 4-amino-1-butanol, an important intermediate in pharmaceutical chemistry and a precursor to the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org A patent has been filed detailing a synthetic method for 4-amino-1-butanol which involves the transformation of a related intermediate. nih.gov This highlights the industrial interest in scalable synthetic routes starting from compounds like this compound.

Furthermore, the research landscape for structurally similar nitroalcohols suggests broader potential applications for this compound. For instance, substituted γ-nitroalcohols have been employed as key building blocks in the total synthesis of complex natural products. A notable example is the use of (S)-2-isopropyl-4-nitrobutan-1-ol in the enantioselective synthesis of the C23-C28 subunit of campestane steroids. researchgate.net This research demonstrates how the stereochemistry and functional groups of a γ-nitroalcohol can be strategically manipulated to construct intricate molecular frameworks. While direct application of this compound in such complex syntheses is not yet widely reported, these studies provide a blueprint for its potential future applications as a versatile C4 building block.

The chemical properties of this compound are summarized in the interactive data table below, providing key information for its use in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75694-90-5 |

| Molecular Formula | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol |

| Appearance | Colorless or pale yellow liquid |

| IUPAC Name | This compound |

| Synonyms | 4-nitro-1-butanol, 1-Butanol, 4-nitro-, 1-nitro-4-butanol |

| Polar Surface Area | 66.05 Ų |

| XLogP3-AA | 0.1 |

特性

IUPAC Name |

4-nitrobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c6-4-2-1-3-5(7)8/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOWARLVOQBBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4-nitrobutan-1-ol and Its Chiral Derivatives

Strategic Synthesis through Michael Addition-Reduction Sequences

A prominent strategy for constructing the 4-nitrobutan-1-ol framework involves a two-step sequence: a Michael (conjugate) addition of a nucleophile to an α,β-unsaturated carbonyl compound or a nitroalkene, followed by the reduction of the resulting carbonyl or nitro group. This approach allows for the formation of the core carbon skeleton and subsequent installation of the desired alcohol functionality.

The demand for enantiomerically pure compounds has driven the development of asymmetric methods. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral γ-nitroaldehydes, which are direct precursors to chiral 4-nitroalcohols.

A notable example is the enantioselective Michael addition of aldehydes to nitroolefins. The use of chiral prolinol ether catalysts facilitates the formation of β-substituted-δ-nitroalcohols in nearly optically pure forms. organic-chemistry.org Specifically, the synthesis of (S)-2-isopropyl-4-nitrobutan-1-ol, a key subunit for campestane steroids, has been achieved through the reaction of isovaleraldehyde with nitroethylene. researchgate.netresearchgate.net This reaction is catalyzed by a small amount of (S)-trimethylsilyldiphenylprolinol, yielding the intermediate γ-nitroaldehyde which is subsequently reduced to the target alcohol. researchgate.netresearchgate.net This method highlights the efficiency of organocatalysis in establishing stereocenters with high fidelity.

| Reactant 1 | Reactant 2 | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Isovaleraldehyde | Nitroethylene | (S)-trimethylsilyldiphenylprolinol (2 mol%) | (S)-2-isopropyl-4-nitrobutan-1-ol | Not specified, but described as enantioselective synthesis | researchgate.netresearchgate.net |

| Aldehydes | Nitroethylene | (S)-diphenylprolinol silyl ether | β-substituted-δ-nitroalcohols | Nearly optically pure | organic-chemistry.org |

The Michael addition-reduction sequence is also broadly applicable for non-chiral and diastereoselective syntheses. A general and effective method involves the 1,4-conjugate addition of a nitroalkane to an α,β-unsaturated aldehyde, such as acrolein, followed by in-situ reduction of the aldehyde group.

For instance, the synthesis of 4-nitropentan-1-ol is accomplished by reacting nitroethane with acrolein. nih.gov The initial Michael addition is catalyzed by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting 4-nitropentanal is then immediately reduced, without isolation, using sodium borohydride (NaBH₄) in methanol to furnish the desired 4-nitropentan-1-ol in good yield. nih.gov This one-pot procedure is efficient for creating γ-nitroalcohols. nih.gov Other reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), have also been employed for the reduction of the intermediate γ-nitroaldehyde at low temperatures.

| Michael Donor | Michael Acceptor | Base Catalyst | Reducing Agent | Product | Yield | Reference |

| Nitroethane | Acrolein | DBU | Sodium Borohydride | 4-Nitropentan-1-ol | 47% | nih.gov |

| Nitromethane | (E)-3-(4-methoxyphenyl)but-2-enal | Catalyst 3a | DIBAL-H | (3R)-3-(4-methoxyphenyl)-4-nitrobutan-1-ol | 54% |

Catalyst-Controlled Enantioselective Approaches

Preparation via Nitroaldol (Henry) Reaction Pathways

The nitroaldol or Henry reaction is a classic and highly valuable C-C bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone), catalyzed by a base, to produce β-nitroalcohols. rsc.orgscielo.brscielo.br This reaction is fundamental in organic synthesis due to the synthetic versatility of the resulting products. scielo.brscielo.br While direct synthesis of the parent this compound would require the challenging use of 3-hydroxypropanal, the principles of the Henry reaction are widely applied to prepare a vast array of substituted nitroalcohols.

The outcome of the Henry reaction is highly dependent on the reaction conditions. A wide variety of catalytic systems have been developed, ranging from simple inorganic bases to complex chiral metal catalysts. scielo.br Optimization often involves screening catalysts, solvents, temperature, and stoichiometry.

Common base catalysts include organic amines (e.g., triethylamine), DBU, and tetra-n-butylammonium fluoride (TBAF). scielo.br Heterogeneous catalysts like Amberlyst A-21 and metal ion-crosslinked alginates have also been employed to facilitate easier purification and catalyst recycling. rsc.orgcsic.es For example, Ca²⁺–alginate hydrogel beads in DMSO have been shown to be an efficient system for the reaction between aromatic aldehydes and nitromethane. rsc.orgcsic.es

For asymmetric variants, significant effort has been invested in developing chiral catalysts. Chiral copper(II) complexes, in particular, have received considerable attention. mdpi.commdpi.com For example, Cu(II) complexes with chiral aziridine-functionalized organophosphorus compounds have catalyzed the reaction between aromatic aldehydes and nitromethane with high yields and excellent enantiomeric excess (up to 96% ee). mdpi.com

| Catalyst System | Aldehyde | Nitroalkane | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| Cu(II)-Chiral Aziridinyl Phosphine Oxide | Aromatic Aldehydes | Nitromethane | Not specified | High | up to 96% | mdpi.com |

| Ca²⁺–Alginate Hydrogel Beads | 4-Nitrobenzaldehyde | Nitromethane | DMSO | Very good | N/A | rsc.orgcsic.es |

| La-Li-(R)-Binol (LLB) Complex | Indoloyloxyaldehyde | Nitromethane | THF | 76% | 92% | |

| (S)-Cu Complex | Aliphatic/Aromatic Aldehydes | Nitromethane | Various | up to 81% | up to 97% | mdpi.com |

The scope of the Henry reaction is broad but not without limitations. The reactivity is highly influenced by the nature of the substrates. Aromatic aldehydes bearing electron-withdrawing groups generally react efficiently to give the corresponding β-nitroalcohols in high yields. rsc.org In contrast, aldehydes with electron-donating groups or simple benzaldehyde often result in lower conversions. rsc.org

While nitromethane is a common substrate, extending the reaction to other nitroalkanes like nitroethane can sometimes be challenging, leading to lower yields or stereoselectivity depending on the catalytic system. Ketones are generally less reactive than aldehydes due to both steric hindrance and lower electrophilicity, making their use in Henry reactions more limited and often requiring more forcing conditions or specific catalysts. scielo.brscielo.br Furthermore, the reversibility of the Henry reaction can be an issue, potentially leading to side products or diminished yields if the equilibrium is not favorable. mdpi.com

| Aldehyde Type | Reactivity/Yield | Comments | Reference |

| Aromatic (strong electron-withdrawing groups) | Very Good | Selectively converted into β-nitroalcohols. | rsc.org |

| Aromatic (weak electron-withdrawing groups) | Moderate | Lower yields observed. | rsc.org |

| Benzaldehyde, 4-methylbenzaldehyde | Poor | Poorly converted under Ca²⁺–alginate catalysis. | rsc.org |

| Aliphatic Aldehydes | Generally Good | Effective with many catalytic systems, sometimes giving higher ee than aromatic counterparts. |

Optimization of Reaction Conditions and Catalytic Systems

Access through Reduction of Nitro-Containing Esters or Aldehydes

A direct and often high-yielding route to this compound and its derivatives is the chemoselective reduction of a carbonyl or ester group in a precursor molecule, leaving the nitro functionality intact. The key challenge is to employ a reducing agent that discriminates between the two reducible groups.

Sodium borohydride (NaBH₄) is a widely used reagent for this purpose. It readily reduces aldehydes and, under certain conditions, esters to the corresponding alcohols but is generally unreactive towards nitro groups. researchgate.net This selectivity allows for the clean conversion of precursors like 4-nitrobutanal or ethyl 4-nitrobutanoate to this compound. researchgate.netresearchgate.net For example, 4-nitro-3-phenylbutanal is effectively reduced to 4-nitro-3-phenylbutan-1-ol using NaBH₄ in methanol at 0°C. researchgate.net

Other methodologies have been developed for specific applications. Thiourea dioxide in an aqueous alkali-ethanolic system has been shown to chemoselectively reduce aromatic nitroaldehydes and ketones to their corresponding nitroalcohols in high yields. arkat-usa.org For enantioselective reductions, biocatalysis offers a powerful alternative. Baker's yeast has been used for the reduction of prochiral γ-nitroketones, affording (S)-4-nitroalcohols with high enantiomeric excess (up to 99% ee). researchgate.net Similarly, chiral chemical catalysts, such as oxazaborolidines, can be used with borane-dimethyl sulfide to reduce α,α-disubstituted-α-nitroketones to trisubstituted nitro alcohols with excellent yield and enantioselectivity. acs.org

| Substrate | Reagent/Catalyst | Product Type | Key Features | Reference |

| Nitro Esters | Sodium Borohydride (NaBH₄) | Nitro Alcohols | Nitro group is not attacked by the reagent. | researchgate.net |

| 4-Nitro-3-phenylbutanal | Sodium Borohydride (NaBH₄) | 4-Nitro-3-phenylbutan-1-ol | Selective reduction of aldehyde. | researchgate.net |

| Aromatic Nitroaldehydes | Thiourea Dioxide | Aromatic Nitroalcohols | High chemoselectivity, good to high yields. | arkat-usa.org |

| Prochiral γ-Nitroketones | Baker's Yeast | (S)-4-Nitroalcohols | High enantioselectivity (up to 99% ee). | researchgate.net |

| α,α-Disubstituted-α-nitroketones | Borane-DMS / Chiral Oxazaborolidine | Trisubstituted Nitro Alcohols | Good to excellent yield and ee. | acs.org |

Synthesis from Activated Alkenes and Nitroethylene Equivalents

The conjugate addition of carbon nucleophiles to activated alkenes, particularly nitroalkenes, stands out as a powerful and widely employed strategy for the formation of carbon-carbon bonds. In the context of synthesizing this compound and its derivatives, the Michael addition of aldehydes to nitroethylene, followed by reduction of the resulting carbonyl group, is the most direct and extensively studied approach. This method allows for the efficient construction of the 4-nitrobutanal scaffold, which can be readily converted to the target alcohol.

A key advancement in this area has been the development of asymmetric organocatalysis, which enables the synthesis of chiral β-substituted-δ-nitroalcohols with high levels of enantioselectivity. These chiral nitroalcohols are valuable intermediates, for instance, in the synthesis of enantiomerically pure γ²-amino acids. organic-chemistry.orgumich.edunih.gov

Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroethylene

The enantioselective Michael addition of aldehydes to nitroethylene is frequently catalyzed by chiral secondary amines, such as proline and its derivatives. organic-chemistry.orgresearchgate.net Among these, (S)-diphenylprolinol silyl ether has emerged as a particularly effective catalyst. organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of a chiral enamine intermediate from the aldehyde and the organocatalyst. This enamine then attacks the nitroethylene in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

Research has shown that the efficiency and selectivity of this reaction can be significantly enhanced by the use of an acidic co-catalyst. organic-chemistry.orgnih.gov Various acids have been investigated, with benzoic acid derivatives like 3-nitrobenzoic acid proving to be particularly effective. organic-chemistry.orgresearchgate.net The co-catalyst is believed to facilitate catalyst turnover and prevent the formation of deactivating side products. organic-chemistry.orgresearchgate.net

Following the Michael addition, the resulting γ-nitroaldehyde is typically reduced in situ to the corresponding β-substituted-δ-nitrobutanol derivative. This reduction is commonly achieved using a mild reducing agent such as sodium borohydride. This two-step, one-pot procedure provides a straightforward and efficient route to a wide range of chiral this compound derivatives. umich.edu

A notable example is the synthesis of (S)-2-isopropyl-4-nitrobutan-1-ol, a precursor for the C23–C28 subunit of campestane steroids. This compound is readily accessible through the reaction of isovaleraldehyde and nitroethylene, catalyzed by a low loading of (S)-trimethylsilyldiphenylprolinol. nih.gov

The scope of the aldehyde component is broad, encompassing a variety of linear, branched, and functionalized aldehydes, all of which can be used to generate the corresponding β-substituted-δ-nitroalcohols in high yields and with excellent enantioselectivities. umich.edu

| Entry | Aldehyde (R group) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Methyl | 48 | 95 | 98 | umich.edu |

| 2 | Ethyl | 48 | 96 | 98 | umich.edu |

| 3 | i-Propyl | 32 | 94 | 97 | umich.edu |

| 4 | n-Butyl | 48 | 95 | 99 | umich.edu |

| 5 | i-Butyl | 54 | 94 | >99 | umich.edu |

| 6 | Benzyl | 32 | 93 | 99 | umich.edu |

| 7 | Cyclohexylmethyl | 48 | 93 | >99 | umich.edu |

| 8 | CH₂COOMe | 54 | 92 | 96 | umich.edu |

| 9 | (CH₂)₂COOtBu | 54 | 94 | 97 | umich.edu |

| 10 | 4-OtBuC₆H₄CH₂ | 32 | 94 | 98 | umich.edu |

| 11 | (CH₂)₄N(Boc)₂ | 48 | 92 | 98 | umich.edu |

| Reaction Conditions: Aldehyde (2 mmol), nitroethylene (1 mmol), (S)-diphenylprolinol silyl ether (2 mol%), 3-nitrobenzoic acid (20 mol%) in toluene at 3 °C, followed by reduction with NaBH₄. |

Peptide-Catalyzed Asymmetric Conjugate Addition

In addition to proline derivatives, short peptides have also been developed as highly effective organocatalysts for the conjugate addition of aldehydes to nitroethylene. For instance, the tripeptide H-D-Pro-Pro-Glu-NH₂ has been shown to catalyze this reaction at low catalyst loadings (1 mol%), affording the corresponding γ-nitroaldehydes in excellent yields and with high enantiomeric purities (95-99% ee). organic-chemistry.org Subsequent reduction provides access to the desired monosubstituted γ-nitroalcohols. This methodology has proven to be effective for a range of aldehydes, including those that are sterically demanding. organic-chemistry.org

| Entry | Aldehyde | Yield (%) | ee (%) | Reference |

| 1 | Propanal | 87 | 99 | organic-chemistry.org |

| 2 | Butanal | 89 | 99 | organic-chemistry.org |

| 3 | Pentanal | 90 | 99 | organic-chemistry.org |

| 4 | Hexanal | 88 | 99 | organic-chemistry.org |

| 5 | 3-Methylbutanal | 85 | 99 | organic-chemistry.org |

| 6 | Cyclohexanecarbaldehyde | 78 | 95 | organic-chemistry.org |

| 7 | 2,2-Dimethylpropanal | 82 | 98 | organic-chemistry.org |

| Reaction Conditions: Aldehyde (0.5 mmol), nitroethylene (0.1 mmol), H-D-Pro-Pro-Glu-NH₂ (1 mol%) in CHCl₃ at 4 °C, followed by reduction with NaBH₄. |

Chemical Transformations and Reactivity of 4-nitrobutan-1-ol

Functional Group Interconversions at the Hydroxyl Moiety

The primary alcohol group in 4-Nitrobutan-1-ol exhibits typical reactivity of primary alcohols, allowing for various derivatizations.

Primary alcohols readily undergo esterification and etherification reactions.

Esterification: The hydroxyl group of this compound can be esterified by reaction with carboxylic acids, acid anhydrides, or acyl halides. For instance, reaction with acetic anhydride in the presence of a catalyst like pyridine or DMAP would yield the corresponding acetate ester. Similarly, reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) via Fischer esterification is also feasible.

Etherification: Ethers can be formed through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated by a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed dehydration of two molecules of the alcohol could potentially lead to the corresponding diether, though intermolecular reactions might compete with intramolecular cyclization or other side reactions.

While specific literature examples detailing the esterification or etherification of this compound with precise conditions and yields are not extensively documented in the provided search results, the general principles of alcohol chemistry apply.

The hydroxyl group can be converted into a halide, typically a bromide or chloride, using various halogenating agents.

Conversion to Alkyl Halides: Reagents such as thionyl chloride (SOCl₂) are commonly used to convert primary alcohols into alkyl chlorides, producing gaseous byproducts (SO₂ and HCl) that facilitate product isolation csueastbay.edulibretexts.org. Phosphorus tribromide (PBr₃) serves a similar purpose for the formation of alkyl bromides csueastbay.edulibretexts.org. These reactions generally proceed via an SN2-like mechanism for primary alcohols, avoiding carbocation rearrangements.

A specific instance of halogenation involving a nitroalcohol is reported where a nitroalcohol reacts with carbon tetrabromide (CBr₄) to form its corresponding nitrobromide ajrconline.org. This suggests that this compound could potentially be converted to 4-bromo-1-nitrobutane or 4-chloro-1-nitrobutane using appropriate reagents.

Table 1: Halogenation of this compound (Illustrative)

| Reactant | Reagent(s) | Conditions (Illustrative) | Product (Expected) | Citation |

| This compound | CBr₄ | Not specified | 4-Bromo-1-nitrobutane | ajrconline.org |

| This compound | SOCl₂ | Not specified | 4-Chloro-1-nitrobutane | csueastbay.edulibretexts.org |

| This compound | PBr₃ | Not specified | 4-Bromo-1-nitrobutane | csueastbay.edulibretexts.org |

Derivatization to Esters and Ethers

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo reduction, oxidation-like transformations (Nef reaction), and participate in reactions via its acidic alpha-hydrogens.

The nitro group can be readily reduced to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Hydrogenation: Treatment of this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, typically leads to the formation of the corresponding primary amine, 4-aminobutan-1-ol nowgonggirlscollege.co.inmatanginicollege.ac.inresearchgate.netnih.govup.ac.za. This reaction is generally chemoselective, meaning the alcohol group remains unaffected under standard hydrogenation conditions nowgonggirlscollege.co.in.

Table 2: Catalytic Reduction of this compound

| Reactant | Reagent(s) | Conditions (General) | Product (Expected) | Citation |

| This compound | H₂, Pd/C | Solvent (e.g., Ethanol, Methanol), Pressure, Temperature | 4-Aminobutan-1-ol | nowgonggirlscollege.co.inmatanginicollege.ac.inresearchgate.netnih.govup.ac.za |

| This compound | H₂, Raney Ni | Solvent (e.g., Ethanol), Pressure, Temperature | 4-Aminobutan-1-ol | nowgonggirlscollege.co.inmatanginicollege.ac.inresearchgate.netnih.govup.ac.za |

The Nef reaction is a classic method for converting primary or secondary nitroalkanes into aldehydes or ketones, respectively, via their nitronate salts thieme-connect.dewikipedia.orgalfa-chemistry.commdpi.comslideshare.netyoutube.comorganic-chemistry.org.

Nef Reaction Mechanism: The reaction involves the deprotonation of the nitroalkane at the alpha-carbon to form a nitronate salt. Subsequent treatment with strong acid leads to hydrolysis of the nitronate, ultimately yielding a carbonyl compound and nitrous oxide (N₂O) wikipedia.orgalfa-chemistry.comyoutube.com.

Application to this compound: As a primary nitroalkane, this compound, upon undergoing the Nef reaction, is expected to yield 4-hydroxybutanal (also known as 4-oxobutan-1-ol) wikipedia.orgalfa-chemistry.com. The presence of the hydroxyl group is generally tolerated under standard Nef reaction conditions.

Table 3: Nef Reaction of this compound

| Reactant | Intermediate Formed | Reagent(s) | Conditions (General) | Product (Expected) | Citation |

| This compound | Nitronate Salt | Strong acid (e.g., H₂SO₄, HCl) | Acidic hydrolysis | 4-Hydroxybutanal | thieme-connect.dewikipedia.orgalfa-chemistry.commdpi.comslideshare.netyoutube.comorganic-chemistry.org |

The alpha-hydrogens adjacent to the nitro group in nitroalkanes are acidic (pKa ~10), comparable to phenols nowgonggirlscollege.co.inyoutube.comchadsprep.com. This acidity allows for facile deprotonation by bases to form resonance-stabilized nitronate salts nowgonggirlscollege.co.inthieme-connect.deyoutube.comorganic-chemistry.org.

Nitronate Salt Formation: Treatment of this compound with a suitable base (e.g., NaOH, KOH, or organic bases like DBU) will generate the corresponding nitronate salt.

Nitronic Acid Tautomerism: Nitronate salts exist in equilibrium with their aci-nitro tautomers, known as nitronic acids (R-CH=N(O)OH) thieme-connect.de. While nitronic acids are often transient intermediates, stable derivatives like silyl nitronates can be isolated thieme-connect.de.

Reactivity: Nitronate salts are versatile nucleophiles. They can participate in:

Henry Reaction (Nitroaldol Reaction): Condensation with aldehydes or ketones to form β-nitro alcohols matanginicollege.ac.inthieme-connect.de.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds thieme-connect.deyoutube.com.

Alkylation: Reaction with alkyl halides.

The presence of the hydroxyl group in this compound might influence the solubility or reactivity of its nitronate salt, but the fundamental reactivity patterns are expected to be maintained.

Table 4: Nitronate Salt Formation and Reactivity

| Reactant | Base (Example) | Intermediate Formed | Reactivity Type | Typical Reaction Partners | Citation |

| This compound | NaOH | Nitronate Salt | Nucleophilic | Aldehydes, Ketones, Enones | nowgonggirlscollege.co.inthieme-connect.deyoutube.comorganic-chemistry.org |

1,3-Dipolar Cycloaddition Reactions with Nitronate Intermediates

Nitroalkanes, including this compound, possess α-hydrogens that are acidic due to the electron-withdrawing nature of the nitro group. Deprotonation of these α-hydrogens in the presence of a base generates nitronate anions, which are resonance-stabilized species wikipedia.orgthieme-connect.de. These nitronates can function as 1,3-dipoles, capable of undergoing [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes thieme-connect.de. These cycloaddition reactions are a powerful method for constructing heterocyclic ring systems, including isoxazoles and isoxazolines thieme-connect.deresearchgate.net.

While specific literature detailing the direct intermolecular 1,3-dipolar cycloaddition of this compound-derived nitronates with external dipolarophiles is not extensively detailed in the provided search results, the general principle of nitronate participation in such reactions is well-established for nitroalkanes thieme-connect.de. The presence of the primary alcohol moiety in this compound might influence the reaction conditions required for nitronate formation or the stability of the intermediate. Furthermore, nitrile oxides, which are also 1,3-dipoles and can be derived from nitro compounds, are known to engage in cycloaddition reactions to form isoxazole and isoxazoline derivatives researchgate.net.

Substitution and Elimination Reactions Involving the Nitro Group

The nitro group in this compound is susceptible to various chemical transformations, including substitution and elimination reactions.

Nef Reaction: A significant transformation of nitroalkanes is the Nef reaction, which converts the nitro group into a carbonyl group (aldehyde or ketone) via the nitronate intermediate wikipedia.orgthieme-connect.deresearchgate.net. This process typically involves the formation of a nitronate salt, followed by acidification and hydrolysis. If applied to this compound, the Nef reaction could lead to the formation of a hydroxy-aldehyde or hydroxy-ketone, depending on the specific reaction pathway and conditions. For instance, treatment of this compound under Nef conditions would involve the α-carbon adjacent to the nitro group.

Elimination Reactions: The nitro group can also be eliminated from the carbon chain, often through dehydro-nitration or related processes, leading to the formation of alkenes wikipedia.orgscielo.br. These elimination reactions are typically facilitated by basic conditions or thermal treatment.

Substitution: While direct nucleophilic substitution of the nitro group itself is less commonly highlighted for simple primary nitroalkanes compared to reactions at the α-carbon or transformations of the nitro group, the nitro group's presence can facilitate other reactions. The literature primarily focuses on the activating effect of the nitro group or its conversion into other functional groups, such as amines or carbonyls sci-hub.se.

Formation of New Carbon-Carbon Bonds

This compound, possessing an acidic α-hydrogen adjacent to the nitro group, is well-suited to participate in reactions that form new carbon-carbon bonds.

Henry Reaction (Nitroaldol Reaction): The Henry reaction is a fundamental carbon-carbon bond-forming reaction where a nitroalkane reacts with an aldehyde or ketone in the presence of a base catalyst to yield a β-nitro alcohol wikipedia.orgresearchgate.netscielo.brsci-hub.seorganic-chemistry.orgresearchgate.netsci-hub.se. As this compound has an acidic α-hydrogen, it can act as the nitroalkane component in this reaction. Upon deprotonation, it forms a nitronate that can nucleophilically attack the carbonyl carbon of an aldehyde or ketone. This leads to the formation of more complex β-nitro alcohols, incorporating the structural features of both this compound and the carbonyl compound. For example, reaction with a generic aldehyde (RCHO) would yield a product of the structure R-CH(OH)-CH(NO2)-CH2-CH2-CH2-OH. The resulting β-nitro alcohols are valuable intermediates for further synthetic elaborations wikipedia.orgsci-hub.seresearchgate.netsci-hub.se.

Michael Addition: Nitroalkanes can also serve as nucleophiles in Michael addition reactions, where their nitronate anions add in a conjugate fashion to α,β-unsaturated carbonyl compounds or other electron-deficient alkenes sci-hub.sethieme-connect.deresearchgate.net. This reaction creates a new carbon-carbon bond at the α-position of the nitroalkane. The nitronate derived from this compound can similarly undergo Michael addition to suitable acceptors, leading to functionalized nitroalkanes. Research involving related nitrobutanols, such as (R)-3-(4-chlorophenyl)-4-nitrobutan-1-ol, has demonstrated their participation in Michael-type additions lookchem.com.

Data Tables

Table 1: General Reactivity of this compound in the Henry Reaction

| Nitroalkane Component | Electrophile (Aldehyde/Ketone) | Representative Base Catalysts | Representative Solvents | Product Type | Key Transformation |

| This compound | Aldehydes (RCHO) | Amines, Hydroxides, Alkoxides, Carbonates, TBAF, DBU | Water, Ethanol, THF | β-Nitro Alcohols | C-C bond formation at the α-carbon. |

| This compound | Ketones (RCOR') | Amines, Hydroxides, Alkoxides, Carbonates, TBAF, DBU | Water, Ethanol, THF | β-Nitro Alcohols | C-C bond formation at the α-carbon. |

Note: Specific reaction conditions, yields, and stereochemical outcomes are highly dependent on the chosen aldehyde or ketone, the catalyst, and the solvent.

Table 2: General Reactivity of this compound in Michael Addition

| Nitroalkane Component | Michael Acceptor (e.g., α,β-Unsaturated Carbonyl) | Representative Base Catalysts | Representative Solvents | Product Type | Key Transformation |

| This compound | α,β-Unsaturated Aldehydes/Ketones/Esters | Amines, Carbonates, TBAF, DBU, CsF | Water, THF | Functionalized Nitroalkanes | Conjugate addition to electron-deficient alkenes. |

Note: The efficiency and selectivity of Michael additions depend on the specific Michael acceptor and reaction conditions.

Compound Names

this compound

Nitronate

Nitrile oxide

Isoxazoles

Isoxazolines

Aldehydes

Ketones

β-Nitro Alcohols

Nitroalkenes

β-Amino Alcohols

α-Amino Acids

Carbonyl compounds

Silyl nitronates

Nitronic esters

(R)-3-(4-chlorophenyl)-4-nitrobutan-1-ol

Nitromethane

Nitroethane

RCHO (Generic Aldehyde)

RCOR' (Generic Ketone)

α,β-Unsaturated Carbonyl Compounds

Michael Acceptors

Functionalized Nitroalkanes

Mechanistic Insights and Computational Studies on 4-nitrobutan-1-ol Reactivity

Elucidation of Reaction Mechanisms in Catalytic Processes

4-Nitrobutan-1-ol has been noted in synthetic schemes, indicating its participation in reactions that can be catalyzed. For instance, in the synthesis planning of the natural product Withasomnine, a base-mediated condensation of this compound with benzaldehyde is described, yielding a nitroalcohol intermediate ajrconline.org. This reaction type, a nitroaldol (Henry) reaction, is well-known to be catalyzed by bases, and understanding the precise role of the catalyst in facilitating the formation of the carbon-carbon bond and controlling the stereochemistry of the resulting nitroalcohol is crucial for elucidating its mechanism.

Furthermore, a study involving the enantioselective synthesis of a steroidal subunit utilized (S)-2-isopropyl-4-nitrobutan-1-ol, which was accessed via a reaction between isovaleraldehyde and nitroethylene catalyzed by (S)-trimethylsilyldiphenylprolinol researchgate.net. This highlights the potential for chiral organocatalysis to influence the reactivity of nitroalcohols, suggesting that similar catalytic approaches could be explored for this compound itself to achieve enantioselective transformations. The mechanism would likely involve activation of the nitroalkene or the aldehyde by the chiral catalyst, followed by nucleophilic attack and proton transfer steps.

Investigation of Stereochemical Control and Asymmetric Induction

The potential for stereochemical control in reactions involving this compound is suggested by the use of its chiral analogue, (S)-2-isopropyl-4-nitrobutan-1-ol, in asymmetric synthesis researchgate.net. The synthesis of this chiral nitroalcohol was achieved through a reaction catalyzed by (S)-trimethylsilyldiphenylprolinol, a chiral organocatalyst known to induce high enantioselectivity in Michael additions. This implies that similar catalytic systems could be employed to achieve asymmetric induction in reactions where this compound acts as a substrate or precursor, potentially leading to enantiomerically enriched products.

While specific studies on this compound are limited, research on related nitroalcohols and the Henry reaction in general demonstrates that stereochemical outcomes can be significantly influenced by the choice of catalyst, solvent, and reaction conditions. For example, studies on the Henry reaction have shown that chiral metal complexes and chiral amines can effectively promote asymmetric induction unibo.itresearchgate.net.

Computational Modeling of Transition States and Intermediates

DFT calculations are widely used to investigate reaction mechanisms by determining the energies of transition states and intermediates, providing insights into the rate-determining steps and the stability of proposed pathways acs.orgmila.edu.myresearchgate.net. For this compound, DFT could be applied to study reactions such as the Henry reaction, where it might act as a nucleophile or electrophile precursor. Such calculations would involve optimizing the geometry of reactants, transition states, and products to map out the potential energy surface of a given transformation. For instance, studies on related nitrosoalkene hetero-Cope reactions have employed DFT to understand concerted mechanisms and the influence of substituents on activation barriers acs.org.

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in predicting the reactivity and selectivity of chemical reactions according to FMO theory. The HOMO represents the region where a molecule is most likely to donate electrons, while the LUMO represents the region where it is most likely to accept electrons. For this compound, FMO analysis could reveal the electronic distribution and the most reactive sites. The hydroxyl group might contribute to the HOMO through its lone pairs, while the electron-withdrawing nitro group could lower the energy of the LUMO, potentially making the carbon atoms adjacent to it more susceptible to nucleophilic attack. While specific FMO data for this compound is not provided, computational tools can readily generate this information.

Density Functional Theory (DFT) Applications

Theoretical Prediction of Reactivity and Selectivity

Theoretical predictions of reactivity and selectivity for this compound would typically stem from computational studies like DFT and FMO analysis. By calculating activation energies for different reaction pathways, one can predict which transformations are most likely to occur and under what conditions. For example, if this compound were to participate in a catalytic reaction, theoretical calculations could help predict the regioselectivity and stereoselectivity of the product formation.

Advanced Spectroscopic Characterization of 4-nitrobutan-1-ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise connectivity of atoms in 4-nitrobutan-1-ol can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different sets of protons in the molecule. The protons on the carbon adjacent to the electron-withdrawing nitro group (C4) would appear most downfield, while those next to the hydroxyl group (C1) would also be shifted downfield. The signal for the hydroxyl proton itself is often a broad singlet, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display four signals, one for each of the unique carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of the attached functional groups. The carbon atom bonded to the nitro group (C4) is expected to be significantly downfield, as is the carbon bonded to the hydroxyl group (C1).

While specific experimental data for this compound is not widely published, data from closely related structures and isomers like 2-nitro-1-butanol and various butanol isomers allow for an accurate prediction of the spectral features. thermofisher.comthermofisher.comspectrabase.com

Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 (-CH₂OH) | ~3.70 | Triplet (t) | 2H |

| H-2 (-CH₂-) | ~1.75 | Quintet (quin) | 2H |

| H-3 (-CH₂-) | ~2.15 | Quintet (quin) | 2H |

| H-4 (-CH₂NO₂) | ~4.45 | Triplet (t) | 2H |

Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂OH) | ~61.5 |

| C-2 (-CH₂-) | ~25.0 |

| C-3 (-CH₂-) | ~26.5 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key diagnostic absorptions are those of the hydroxyl (-OH) and nitro (-NO₂) groups. Data from related nitroalcohols confirm these characteristic bands. rsc.org

The spectrum is expected to be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadening is a result of intermolecular hydrogen bonding.

The nitro group gives rise to two distinct and strong absorption bands:

An asymmetric stretching vibration, typically found in the range of 1560-1540 cm⁻¹.

A symmetric stretching vibration, which appears in the 1390-1370 cm⁻¹ region.

The presence of these specific bands provides strong evidence for the bifunctional nature of the compound.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1560 - 1540 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1390 - 1370 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C₄H₉NO₃, corresponding to a molecular weight of approximately 119.12 g/mol and an exact monoisotopic mass of 119.058243 Da. nih.govuni.lu

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 119. A prominent fragmentation pathway for nitroalkanes is the loss of the nitro group (NO₂), which has a mass of 46 u. This would result in a significant peak at [M-46]⁺, corresponding to m/z ≈ 73. Another common loss is that of a nitrosonium ion (NO), leading to a peak at [M-30]⁺. The fragmentation of the butyl chain and loss of water from the alcohol group can also produce characteristic ions.

Expected Mass Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 119 | [C₄H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 101 | [C₄H₇NO₂]⁺ | Loss of H₂O ([M-18]⁺) |

| 73 | [C₄H₉O]⁺ | Loss of NO₂ ([M-46]⁺) |

| 55 | [C₄H₇]⁺ | Loss of H₂O and NO₂ |

| 46 | [NO₂]⁺ | Nitro group fragment |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is crucial for assessing the purity of synthesized this compound.

Furthermore, if derivatives of this compound are synthesized to be chiral, chiral HPLC becomes indispensable for determining the enantiomeric excess (ee). This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Studies on similar chiral nitroalcohols frequently employ polysaccharide-based chiral columns, such as Chiralpak® or Chiralcel®, with a mobile phase consisting of a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol. rsc.orgnsf.gov The separated enantiomers are detected using a UV detector, and the ratio of their peak areas allows for the calculation of the enantiomeric excess.

Typical HPLC Conditions for Analysis of Related Chiral Nitroalcohols

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Daicel Chiralcel IC, Chiralpak AD-H) rsc.orgchemsrc.com |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures (e.g., 90:10, 80:20 v/v) chemsrc.com |

| Flow Rate | 0.5 - 1.0 mL/min chemsrc.com |

| Detection | UV at 210 nm or 220 nm rsc.org |

| Purpose | Purity assessment and enantiomeric excess determination |

Q & A

Q. What are the optimal synthetic routes for 4-Nitrobutan-1-ol in laboratory settings?

- Methodological Answer : The synthesis of nitro-alcohols like this compound typically involves nitration of a precursor alcohol or alkane. For example, nitration can be achieved using nitric acid under controlled conditions, though side reactions (e.g., oxidation) must be minimized. A multi-step approach may include:

Halogenation : Introduce a leaving group (e.g., Cl) to butan-1-ol using HCl under reflux (103°C, 0.5 hours) to form 4-chlorobutan-1-ol .

Nucleophilic substitution : Replace the halogen with a nitro group via reaction with sodium nitrite (NaNO₂) in polar aprotic solvents like DMF.

Key considerations: Temperature control (≤50°C) to prevent decomposition and use of inert atmospheres to avoid byproducts.

Q. How can researchers purify this compound to achieve high yields?

- Methodological Answer : Post-synthesis purification requires solvent extraction and distillation. For nitro compounds:

- Liquid-liquid extraction : Use dichloromethane or tetrahydrofuran (THF) to separate the product from aqueous layers .

- Vacuum distillation : Employ fractional distillation at reduced pressure to isolate this compound, given its likely lower boiling point compared to precursors.

Purity validation via TLC (silica gel, ethyl acetate/hexane eluent) or GC-MS is critical .

Advanced Research Questions

Q. What strategies mitigate the thermal instability of this compound during exothermic reactions?

- Methodological Answer : Nitro compounds are prone to decomposition under heat. Mitigation strategies include:

- Controlled reagent addition : Use dropwise addition of nitrating agents to regulate reaction exothermicity.

- Low-temperature synthesis : Perform reactions in ice baths (≤10°C) or using cryogenic setups .

- Stabilizers : Add urea or sulfamic acid to neutralize excess nitric acid, reducing decomposition risks .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

- Methodological Answer : Contradictions arise from impurities, solvent artifacts, or isomerism. Resolution steps:

Cross-validation : Compare data with NIST reference spectra (if available) .

Isotopic labeling : Use deuterated solvents to confirm peak assignments in NMR.

High-resolution MS : Confirm molecular formula accuracy (e.g., m/z 133.0375 for C₄H₉NO₃) .

For unresolved discrepancies, revisit synthetic pathways to identify side products .

Q. What advanced spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Maps proton-carbon correlations to verify nitro group positioning and alcohol functionality.

- FT-IR : Identify characteristic NO₂ asymmetric stretching (~1520 cm⁻¹) and O-H stretches (~3300 cm⁻¹).

- X-ray crystallography : Resolves stereochemical ambiguities if crystalline derivatives are synthesized.

Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for validation .

Q. How can researchers design experiments to study the reduction mechanisms of this compound?

- Methodological Answer : Reduction of nitro groups to amines involves catalytic hydrogenation or chemical reductants:

- Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol. Monitor H₂ uptake to optimize reaction time .

- Chemical reduction : Employ NaBH₄ with BF₃·Et₂O as a catalyst in THF (reflux, 1.5 hours) for selective reduction .

Mechanistic insights require kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (¹⁵N) to track nitro group transformations.

Data Contradiction and Experimental Design

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions may stem from polymorphic forms or hydration states. Systematic approaches include:

Q. What experimental designs optimize the selectivity of this compound synthesis over competing byproducts?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。